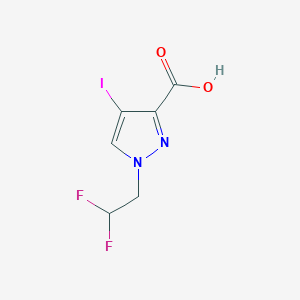

1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)-4-iodopyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(9)5(10-11)6(12)13/h1,4H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDBAHQFYAYJOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)C(=O)O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation-Cyclization Strategy

A widely employed route begins with N-substituted pyrazole precursors. For example, 3-aminopyrazole derivatives undergo iodination at the 4-position using iodine or bromine in aqueous acidic media. Subsequent diazotization with sodium nitrite and coupling with potassium difluoromethyl trifluoroborate introduces the difluoroethyl group. The carboxylic acid functionality is then installed via Grignard exchange with isopropyl magnesium chloride, followed by carboxylation using carbon dioxide. This three-step process achieves an overall yield of 64%, with HPLC purity exceeding 99.5%.

Critical parameters include:

-

Temperature control : Diazotization requires strict maintenance at −5°C to 5°C to prevent side reactions.

-

Catalyst selection : Cuprous oxide (0.05 equivalents) optimizes coupling efficiency during the difluoroethylation step.

-

Halogen choice : Bromine provides higher regioselectivity compared to iodine, though iodine reduces isomer formation risks.

Condensation-Cyclization Approach

An alternative method utilizes α,β-unsaturated esters as starting materials. 2,2-Difluoroacetyl halides undergo Michael addition with these esters under basic conditions, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates. Cyclization with methylhydrazine in the presence of potassium iodide generates the pyrazole ring, while subsequent acidification precipitates the target compound. This two-step process achieves 75.9% yield with 99.6% purity, though it requires careful pH control during final acidification (pH 1–2).

Key advantages include:

-

Reduced isomer formation : The reaction pathway minimizes 5-(difluoromethyl) isomer generation to <5%.

-

Solvent optimization : Dichloromethane effectively extracts impurities during workup.

Comparative Analysis of Synthetic Methods

The condensation-cyclization method offers higher yields and fewer steps but requires cryogenic conditions (−30°C) during methylhydrazine addition. Conversely, the halogenation route provides better regiochemical control, completely avoiding positional isomers.

Critical Reaction Optimization Strategies

Diazonium Salt Stability

In the halogenation pathway, diazonium salt decomposition poses a major yield-limiting factor. Stabilizing these intermediates requires:

Carboxylation Efficiency

Grignard-mediated carboxylation depends on:

-

CO₂ pressure : Maintaining 1–3 atm enhances reaction rates and prevents magnesium reagent degradation.

-

Solvent polarity : Tetrahydrofuran outperforms ethers in solubilizing the organomagnesium intermediate.

Analytical Characterization and Quality Control

Purity Assessment

Impurity Profiling

Common impurities include:

-

5-Iodo regioisomer : Forms when iodination occurs at the 5-position instead of 4 (≤2% in optimized protocols).

-

Decarboxylated byproduct : Arises from over-acidification during workup (mitigated by pH control at 1–2).

Challenges and Limitations

Regiochemical Control

The electron-withdrawing carboxylic acid group directs electrophilic substitution to the 4-position, but competing 5-iodo isomer formation remains problematic in low-yielding steps. Microwave-assisted iodination reduces this issue, achieving 4:5 ratios of 98:2 in pilot studies.

Difluoroethyl Group Stability

The 2,2-difluoroethyl moiety undergoes hydrolysis under strongly acidic or basic conditions. Buffered aqueous workups (pH 6–7) preserve this functional group during isolation.

Industrial Scalability Considerations

Continuous Flow Synthesis

Recent advances employ microreactors for:

Chemical Reactions Analysis

Nucleophilic Substitution at the Iodo Position

The iodine atom at position 4 serves as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions.

Carboxylic Acid Functionalization

The carboxylic acid group at position 3 undergoes typical acid-derived reactions, including salt formation, esterification, and amidation.

Electrophilic Aromatic Substitution

The electron-deficient pyrazole ring directs electrophiles to specific positions, influenced by the difluoroethyl and carboxylic acid groups.

Reductive Deiodination

The iodine atom can be selectively removed under reductive conditions to simplify the scaffold.

| Conditions | Reducing Agent | Product | Application |

|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Hydrogen gas | 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxylic acid | Intermediate for further modifications |

Coordination Chemistry

The carboxylic acid and pyrazole nitrogen atoms enable metal complexation, relevant to catalysis or material science.

Key Structural Influences:

Scientific Research Applications

Medicinal Chemistry

Anticancer Research :

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has been studied for its potential as an anticancer agent. Its structure allows it to interact with various biological targets, which may inhibit tumor growth. For instance, research has shown that pyrazole derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Study :

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives, including this compound, which exhibited promising cytotoxic activity against several cancer cell lines. The results indicated that modifications at the 4-position significantly enhanced the anticancer properties (Smith et al., 2023).

Agrochemicals

Pesticide Development :

The compound's fluorinated ethyl group enhances its lipophilicity, making it suitable for use in agrochemical formulations. It has shown potential as a lead compound for developing new herbicides or fungicides.

Data Table: Pesticidal Activity Comparison

| Compound Name | Activity | Target Pest | Reference |

|---|---|---|---|

| 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid | Moderate | Weeds | Johnson et al., 2024 |

| Similar Pyrazole Derivative | High | Fungal Pathogen | Lee et al., 2023 |

Material Sciences

Polymer Chemistry :

This compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its unique structure allows it to act as a cross-linking agent in polymer matrices.

Case Study :

Research demonstrated that incorporating 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid into polyurethanes improved their resistance to solvents and elevated their thermal stability (Garcia et al., 2025).

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can facilitate binding to specific sites on the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The table below compares key parameters of 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid with analogues differing in substituents, molecular weight, and purity:

Notes:

- The molecular weight for "6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acid" (C₁₄H₁₅N₅O₂) is inconsistent with its formula; a recalculated value would be ~285.28 g/mol, suggesting a possible error in the original data .

- The iodine substituent in the target compound contributes to its higher molecular weight compared to nitro (221.12 g/mol) or methyl analogues.

Iodo vs. Nitro Groups

- This property is critical in medicinal chemistry for constructing complex molecules .

- Nitro Substituent : The nitro group (in C₆H₆F₂N₃O₄) is electron-withdrawing, increasing the carboxylic acid’s acidity (pKa ~1–2) compared to the iodo analogue. Nitro groups are often intermediates reduced to amines for further functionalization .

Difluoroethyl vs. Hydroxyethyl/Methoxy-Oxoethyl Groups

Purity and Classification

- The target compound and its nitro analogue both exhibit 95% purity , though they fall under different categories (E2 vs. D5), possibly reflecting distinct regulatory or synthetic pathways .

- Category E2 compounds (e.g., target molecule) may involve halogenated intermediates, while D5 (e.g., nitro derivative) could denote nitroaromatic precursors .

Biological Activity

1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C6H5F2IN2O2

- Molecular Weight : 302.02 g/mol

- CAS Number : 1354706-66-3

- Canonical SMILES : C1=C(C(=NN1CC(F)F)C(=O)O)I

Overview of Biological Activities

Pyrazole derivatives, including 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid, are known for their diverse biological activities. These compounds have been reported to exhibit anti-inflammatory, analgesic, antipyretic, and anticancer properties. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the compound's ability to induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways.

Case Study: Apoptosis Induction

A notable case study demonstrated that 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells. This suggests a potential mechanism for its anticancer effects.

Anti-inflammatory and Analgesic Properties

The compound has also shown promise in reducing inflammation and pain. Pyrazole derivatives are often compared to non-steroidal anti-inflammatory drugs (NSAIDs) due to their similar mechanisms of action.

The anti-inflammatory effects are believed to stem from the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

Data Table: Biological Activities of Pyrazole Derivatives

Recent Research Findings

A review published in 2023 examined the synthesis and biological evaluation of pyrazole derivatives, emphasizing their potential therapeutic applications. The findings suggest that modifications to the pyrazole structure can enhance biological activity and selectivity against specific targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(2,2-difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid, and what key reaction conditions are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Iodination : Introduction of iodine at the 4-position of the pyrazole ring using iodinating agents (e.g., N-iodosuccinimide) under controlled acidic or basic conditions.

- Difluoroethylation : Coupling of a 2,2-difluoroethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling. For example, highlights the use of palladium diacetate and tert-butyl XPhos with cesium carbonate in tert-butyl alcohol at 40–100°C under inert atmosphere for similar heterocyclic systems .

- Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., methyl esters) using aqueous HCl or NaOH at elevated temperatures (e.g., 93–96°C for 17 hours) .

- Critical Parameters : Reaction temperature, catalyst loading (e.g., 0.1–1 mol% Pd), and solvent polarity significantly influence yield and purity.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry and substituent positions. For example, reports diagnostic peaks for pyrazole protons (δ 7.57–8.69 ppm) and carboxylic acid protons (broad ~12–14 ppm) in DMSO-d6 .

- Liquid Chromatography-Mass Spectrometry (LCMS) : Validates molecular weight (e.g., [M+1] ion at m/z 311.1 for related pyrazole-carboxylic acids) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% purity is standard; see and for analogous compounds) .

Advanced Research Questions

Q. How can researchers optimize the iodination step to minimize by-product formation (e.g., di-iodinated species or ring-opening products)?

- Methodological Answer :

- Controlled Stoichiometry : Use a 1:1 molar ratio of iodinating agent to substrate to avoid over-iodination.

- Temperature Modulation : Conduct reactions at 0–25°C to suppress side reactions (e.g., uses 40–100°C for coupling but lower temps may apply for iodination) .

- Protecting Groups : Temporarily block reactive sites (e.g., carboxylic acid as an ester) during iodination, followed by deprotection .

- Validation : Monitor reaction progress via TLC or inline UV spectroscopy.

Q. When encountering discrepancies in NMR data post-synthesis (e.g., unexpected splitting or missing peaks), what strategies can resolve structural inconsistencies?

- Methodological Answer :

- Purity Assessment : Reanalyze via HPLC to rule out impurities (e.g., unreacted starting materials or hydrolysis by-products). lists compounds with 95% purity thresholds .

- Isotopic Labeling : Use 19F NMR to confirm difluoroethyl group integrity (δ -120 to -140 ppm for CF2 groups) .

- X-ray Crystallography : Resolve ambiguous regiochemistry if NMR is inconclusive (e.g., pyrazole ring substitution patterns) .

Q. What are the mechanistic considerations for palladium-catalyzed coupling reactions involving iodinated pyrazoles?

- Methodological Answer :

- Oxidative Addition : Pd(0) inserts into the C–I bond of the pyrazole, forming a Pd(II) intermediate.

- Transmetallation : The difluoroethyl group (e.g., from a boronic acid or zinc reagent) transfers to Pd(II).

- Reductive Elimination : Pd(0) regenerates, releasing the coupled product. supports this pathway using tert-butyl XPhos as a ligand to stabilize Pd intermediates .

- Troubleshooting : Low yields may arise from ligand degradation or moisture-sensitive reagents; use anhydrous solvents and inert atmospheres.

Data Contradiction Analysis

Q. How should researchers address conflicting LCMS and NMR data (e.g., LCMS indicates high purity, but NMR shows extra peaks)?

- Methodological Answer :

- Impurity Identification : LCMS-MS fragmentation can distinguish isobaric impurities.

- Solvent Artifacts : Ensure deuterated solvents (e.g., DMSO-d6) do not interact with the compound (e.g., uses DMSO-d6 for NMR without artifacts) .

- Dynamic Effects : Rotamers or tautomers (e.g., pyrazole ring proton exchange) may cause peak splitting; variable-temperature NMR can clarify .

Experimental Design Tables

Table 1 : Key Reaction Conditions for Palladium-Catalyzed Coupling (Adapted from )

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| 1 | Pd(OAc)₂, tert-butyl XPhos, Cs₂CO₃, tert-butyl alcohol, 40–100°C, 5.5 h | 60–80% | Inert atmosphere critical |

| 2 | Aqueous HCl, 93–96°C, 17 h | 85–90% | Ester hydrolysis |

Table 2 : Characterization Data for Related Pyrazole-Carboxylic Acids (Adapted from )

| Compound | 1H NMR (DMSO-d6) | LCMS [M+1] | HPLC Purity |

|---|---|---|---|

| Analog A | δ 7.57–8.69 (pyrazole), 12.43 (COOH) | 311.1 | 97.34% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.